N-4-Chlorobenzoylisatinic acid

Description

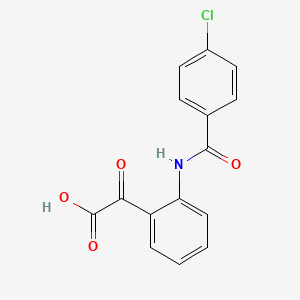

N-4-Chlorobenzoylisatinic acid is a derivative of isatin (indoline-2,3-dione), where the nitrogen atom at the 1-position is substituted with a 4-chlorobenzoyl group.

Properties

CAS No. |

54778-24-4 |

|---|---|

Molecular Formula |

C15H10ClNO4 |

Molecular Weight |

303.69 g/mol |

IUPAC Name |

2-[2-[(4-chlorobenzoyl)amino]phenyl]-2-oxoacetic acid |

InChI |

InChI=1S/C15H10ClNO4/c16-10-7-5-9(6-8-10)14(19)17-12-4-2-1-3-11(12)13(18)15(20)21/h1-8H,(H,17,19)(H,20,21) |

InChI Key |

LCGRHIQGZVWORN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |

Other CAS No. |

54778-24-4 |

Synonyms |

N-4-chlorobenzoylisatinic acid N-p-chlorobenzoylisatinic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on 4-chlorobenzoic acid and related derivatives (as per the evidence), highlighting substituent effects and key properties.

Substituent Effects on Acidity and Solubility

4-Chlorobenzoic Acid (ClC₆H₄COOH) :

- The electron-withdrawing chlorine atom at the para position increases acidity compared to unsubstituted benzoic acid. This enhances solubility in alkaline solutions; 1 g dissolves completely in 25 mL of 0.5 N sodium hydroxide .

- Assay Purity : ≥98% by potentiometric titration with 0.5 N NaOH, where 1 mL NaOH ≈ 78.28 mg ClC₆H₄COOH .

- Refractive Index : 1.592–1.596 at 20°C, indicative of its crystalline structure .

3-Chlorobenzoic Acid and 2-Chlorobenzoic Acid :

- Meta- and ortho-chloro substituents exhibit weaker electron-withdrawing effects than para, reducing acidity and solubility in basic media. Specific solubility data are unavailable in the provided evidence.

- 4-Aminobenzoic Acid (NH₂C₆H₄COOH): The electron-donating amino group decreases acidity relative to chloro-substituted analogs. Solubility in basic solutions may be lower, though assay methods (e.g., titration) remain applicable .

Data Table: Comparative Properties of Selected Compounds

| Compound | Substituent Position | Solubility (0.5 N NaOH) | Assay Purity (%) | Refractive Index (20°C) |

|---|---|---|---|---|

| 4-Chlorobenzoic Acid | Para | 1 g/25 mL | ≥98 | 1.592–1.596 |

| 3-Chlorobenzoic Acid | Meta | Not reported | Not reported | Not reported |

| 4-Aminobenzoic Acid | Para | Not reported | Not reported | Not reported |

| Benzoic Acid (Reference) | None | 1 g/10 mL (water) | ≥99.5 | 1.504 |

Notes:

- Data for 4-chlorobenzoic acid sourced directly from pharmacopeial standards .

- Other compounds lack quantitative data in the provided evidence; trends are inferred from substituent chemistry .

Research Findings and Limitations

- Key Trends : Para-substituted chloro groups maximize electron withdrawal, improving solubility in alkaline conditions and assay reproducibility. Meta/ortho substituents or electron-donating groups (e.g., -NH₂) reduce these effects.

- However, the analytical methods (e.g., titration) and substituent principles discussed for benzoic acid analogs are broadly applicable.

Q & A

Q. How should researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

- Methodological Answer : Conduct kinetic studies using design-of-experiment (DoE) approaches, varying parameters like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading. Monitor byproduct formation (e.g., unreacted isatin) via LC-MS. Use quenching experiments to identify side reactions (e.g., hydrolysis of the acyl chloride intermediate). Statistical tools like ANOVA can pinpoint significant variables affecting yield .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Validate predictions against experimental data (e.g., NMR chemical shifts, reaction kinetics). For mechanistic insights, simulate transition states in coupling reactions to identify rate-limiting steps .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Perform meta-analyses of dose-response curves and assay conditions (e.g., cell line variability, incubation times). Use Bland-Altman plots to assess agreement between datasets. If discrepancies persist, conduct orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to isolate confounding factors. Cross-reference with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives) to identify structure-activity relationships (SARs) .

Q. What strategies are recommended for studying the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions, and analyze degradation products via LC-QTOF-MS. Isotope labeling (e.g., ¹⁴C-tagged compounds) can track metabolic pathways. Compare stability profiles with halogenated analogs (e.g., 4-chloro-3-nitrobenzoic acid) to identify substituent effects on hydrolytic resistance .

Data Management and Reporting Standards

Q. How should researchers structure supplementary materials for studies involving this compound to enhance reproducibility?

- Methodological Answer : Include raw spectral data (NMR, MS), crystallographic files (CIF), and detailed synthetic protocols in machine-readable formats (e.g., .csv for kinetic data). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or ChemRxiv. For multi-step syntheses, provide step-by-step videos or annotated reaction schemes in SI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.